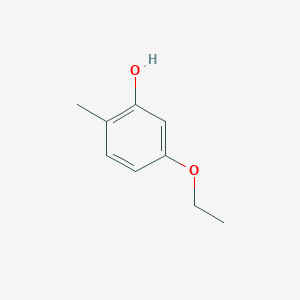

5-Ethoxy-2-methylphenol

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRIAYQDHYBINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729794 | |

| Record name | 5-Ethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-24-0 | |

| Record name | 5-Ethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Ethoxy 2 Methylphenol and Its Derivatives

Retrosynthetic Analysis and Precursor Identification for 5-Ethoxy-2-methylphenol

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. nih.gov For this compound (I), the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond to form in a forward synthesis. This disconnection points to two primary precursors: a phenolic component and an ethylating agent.

Two main retrosynthetic routes can be envisioned:

Route A: This route involves the disconnection of the ether bond, leading to a phenoxide ion (II) and an ethyl halide (III). The phenoxide ion would be generated in situ from the corresponding phenol (B47542), 2-methyl-5-hydroxyphenol (IV), also known as 2-methylresorcinol (B147228). This is the most direct and common approach.

Route B: An alternative, though less common, disconnection would involve breaking the bond between the ethyl group and the oxygen, leading to a phenyl halide (V) and sodium ethoxide (VI). However, nucleophilic aromatic substitution on an unactivated aryl halide is generally more difficult than the SN2 reaction in Route A.

Therefore, the most plausible and efficient synthetic strategy would originate from 2-methyl-5-hydroxyphenol (IV) and an appropriate ethylating agent.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Methyl-5-hydroxyphenol |  | Phenolic starting material |

| Ethyl halide (e.g., Ethyl bromide) |  | Ethylating agent |

| Diethyl sulfate |  | Alternative ethylating agent |

Direct Synthetic Pathways to this compound

The direct synthesis of this compound is most effectively achieved through the etherification of a suitable phenolic precursor. The Williamson ether synthesis is a cornerstone method for such transformations.

Exploration of Analogous Phenol Ether Syntheses

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. prepchem.comepo.org This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile. epo.org For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 2-methyl-5-hydroxyphenol with an ethyl halide, such as ethyl bromide or ethyl iodide.

The general reaction is as follows:

First, the phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is then reacted with the ethylating agent.

A typical procedure would involve dissolving 2-methyl-5-hydroxyphenol in a suitable solvent like acetone (B3395972) or ethanol (B145695), adding a base, and then adding the ethylating agent. The reaction mixture is often heated to ensure a reasonable reaction rate. Typical reaction conditions for Williamson ether synthesis are temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. epo.org Acetonitrile (B52724) and N,N-dimethylformamide are also commonly used solvents. epo.org

Regioselective Functionalization Approaches

A key challenge in the synthesis of this compound from 2-methylresorcinol is achieving regioselectivity. 2-Methylresorcinol has two hydroxyl groups at positions 1 and 3 (relative to the methyl group at position 2). To selectively form the 5-ethoxy derivative, the hydroxyl group at position 5 must be more reactive or be selectively activated.

The two hydroxyl groups in 2-methylresorcinol have different chemical environments. The hydroxyl group para to the methyl group (at position 5) is generally more acidic and therefore more readily deprotonated than the hydroxyl group ortho to the methyl group (at position 1), due to the electron-donating nature of the methyl group. This difference in acidity can be exploited to achieve regioselective etherification under carefully controlled conditions, such as using a stoichiometric amount of base.

In cases where regioselectivity is difficult to control, a protection-deprotection strategy might be employed. One of the hydroxyl groups could be protected with a suitable protecting group, followed by etherification of the remaining hydroxyl group, and finally, deprotection. However, for a molecule like 2-methylresorcinol, direct regioselective etherification is often feasible.

Synthesis of Derivatives of this compound

The aromatic ring and the phenolic hydroxyl group of this compound allow for further functionalization to create a variety of derivatives.

Formation of Schiff Base Adducts via Condensation Reactions

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. ajol.info While this compound itself does not have a carbonyl group, it can be converted into a derivative that does. For example, formylation of the phenol (e.g., through the Vilsmeier-Haack reaction) would introduce an aldehyde group, which can then react with a primary amine to form a Schiff base.

A more direct route to a related Schiff base would be to use a starting material that already contains the necessary functional groups. For instance, the condensation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with an appropriate amine would yield a Schiff base with a similar substitution pattern. bohrium.com The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol. ajol.info

The general reaction for the formation of a Schiff base from an aldehyde and a primary amine is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Table 2: Representative Condensation Reactions for Schiff Base Formation

| Aldehyde/Ketone Precursor | Primary Amine | Resulting Schiff Base Type | Typical Conditions |

| Substituted Salicylaldehyde | Aniline | Imine | Ethanol, Reflux |

| Vanillin derivative | 2-Aminophenol | Imine | Ethanol, Reflux ajol.info |

| 3-Ethoxy-4-hydroxybenzaldehyde | 2-Amino-5-methylthiazole | Thiazole-imine | Methanol, Reflux bohrium.com |

Introduction of Amino Functional Groups through Reduction Methodologies

An important class of derivatives is the aminophenols. An amino group can be introduced onto the aromatic ring of this compound, most commonly through a two-step process of nitration followed by reduction.

First, the phenol is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the hydroxyl, ethoxy, and methyl groups will influence the position of the incoming nitro group. The hydroxyl and ethoxy groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing. The position of nitration will depend on the precise reaction conditions.

Once the nitro derivative is obtained, the nitro group can be reduced to an amino group using various methods. Common reducing agents include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. prepchem.com This is often a clean and efficient method.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. researchgate.net

Hydride Reagents: In some cases, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although these are less common for simple nitro group reductions on an aromatic ring and can sometimes reduce other functional groups. google.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C or Raney nickel, hydrazine hydrate can also be an effective reducing agent for nitro groups. jrfglobal.com

A patent for hair coloring agents describes the synthesis of 2-amino-5-aminomethyl-phenol derivatives, which involves the reduction of a nitro group in a similar phenolic compound using hydrazine hydrate and Pd/C. google.com Another relevant example is the synthesis of 2-amino-5-methoxyphenol, which is achieved by nitration of 3-methoxyphenol (B1666288) followed by reduction. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Type of Reduction | Typical Conditions |

| H₂ / Pd/C | Catalytic Hydrogenation | Methanol or Ethanol solvent, room temperature and pressure |

| Fe / HCl | Metal in Acid | Aqueous/alcoholic solution, heating |

| SnCl₂ / HCl | Metal Salt in Acid | Aqueous/alcoholic solution, heating |

| LiAlH₄ | Hydride Reduction | Anhydrous ether or THF |

| N₂H₄·H₂O / Pd/C | Catalytic Transfer Hydrogenation | Ethanol, reflux |

Alkylation and Acylation Reactions on Phenolic and Heterocyclic Scaffolds

The reactivity of the phenolic hydroxyl group in this compound, as well as the functional groups on its heterocyclic derivatives, allows for extensive modification through alkylation and acylation. These reactions are fundamental for building molecular complexity and modulating the properties of the parent compound.

The phenolic -OH group can be readily alkylated via Williamson ether synthesis. This involves deprotonation with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Similarly, acylation can be achieved by reacting the phenol with an acyl chloride or anhydride, typically in the presence of a base, to form the corresponding ester.

These modifications are not limited to the phenol itself. Heterocyclic derivatives synthesized from this compound, such as benzimidazoles, can also undergo further functionalization. For instance, the N-H group of a benzimidazole (B57391) ring can be alkylated or acylated to introduce various substituents. researchgate.net Research on related 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives has demonstrated facile S-alkylation with different alkyl halides, forming thioether derivatives. researchgate.netresearchgate.net Furthermore, acylation reactions on these scaffolds have also been reported. researchgate.net

A study on novel 1,3,4-oxadiazole (B1194373) derivatives demonstrated the alkylation of a phenolic hydroxyl group using epibromohydrin (B142927) in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to yield the desired ether. acs.org This highlights a common strategy applicable to this compound.

| Starting Scaffold | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Phenolic Hydroxyl | Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Ether | acs.org |

| Phenolic Hydroxyl | Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Ester | researchgate.net |

| 5-Ethoxy-2-mercaptobenzimidazole | S-Alkylation | Alkyl Halide | S-Alkyl Derivative (Thioether) | researchgate.netresearchgate.net |

| Benzimidazole N-H | N-Alkylation | Alkyl Halide, Base | N-Alkyl Benzimidazole | researchgate.net |

Cyclization Reactions for Heterocyclic Annulation (e.g., Oxadiazoles, Benzimidazoles)

The this compound core can be elaborated into more complex heterocyclic systems through cyclization reactions. These reactions typically involve the initial functionalization of the phenol to introduce reactive groups capable of forming a new ring.

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often begins with a carboxylic acid derivative. For a phenol like this compound, a common route involves converting it to a phenoxyacetic acid hydrazide. This can be achieved by first alkylating the phenol with ethyl chloroacetate, followed by reaction with hydrazine hydrate. The resulting hydrazide can then undergo oxidative cyclization with various reagents, such as phosphorus oxychloride or by reacting with an acid chloride to form a diacylhydrazine precursor which is then cyclized. rsc.orguobaghdad.edu.iq Numerous methods exist for the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), cerium ammonium (B1175870) nitrate (B79036) (CAN), or iodine. mdpi.com

Benzimidazole Synthesis: The formation of a benzimidazole ring typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). nih.govsemanticscholar.org To synthesize a benzimidazole derivative of this compound, one could first introduce an aldehyde function onto the aromatic ring via formylation (e.g., Vilsmeier-Haack or Duff reaction). This new aldehyde, 4-ethoxy-5-methyl-2-hydroxybenzaldehyde, could then be condensed with an o-phenylenediamine. This condensation can be catalyzed by a variety of agents, including Lewis acids like lanthanum chloride or mineral acids. nih.govmdpi.com Microwave-assisted synthesis has also been reported as an efficient method for this transformation, reacting phenolic acids directly with o-phenylenediamine. mdpi.com

| Target Heterocycle | Precursor from Phenol | Key Reaction | Typical Reagents/Catalysts | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Phenoxyacetic acid hydrazide | Oxidative Cyclization | POCl₃, I₂/HgO, DDQ, CAN | rsc.orgmdpi.comijper.org |

| Benzimidazole | Phenolic Aldehyde or Carboxylic Acid | Condensation | o-phenylenediamine, LaCl₃, ZrCl₄, NH₄Cl | nih.govsemanticscholar.orgmdpi.commdpi.com |

Derivatization of the Ethoxy Moiety

While reactions on the phenolic hydroxyl and the aromatic ring are more common, the ethoxy group itself can be a target for derivatization. The most significant transformation is the cleavage of the ether bond to regenerate a hydroxyl group, converting this compound into 2-methylbenzene-1,4-diol (2-methylhydroquinone). This dealkylation is a crucial step in syntheses where the ethoxy group serves as a protecting group for the phenol.

This transformation is analogous to the demethylation of methoxy (B1213986) phenols. mdpi.com Reagents commonly used for cleaving aryl ethers include strong proton acids like HBr or Lewis acids such as boron tribromide (BBr₃), which is particularly effective. mdpi.com The reaction of an aryl ether with BBr₃ in an inert solvent like dichloromethane (B109758) (DCM) typically proceeds under mild conditions to give the corresponding phenol in high yield.

Further derivatization of the ethyl group itself without cleaving the ether linkage is less straightforward due to the stability of the C-O bond and the relative inertness of the alkyl chain. However, specialized applications might involve functionalizing a longer alkoxy chain if it were introduced initially. For instance, a patent describes the synthesis of derivatives of 4-aminoethoxy-5-isopropyl-2-methyl phenol, indicating that functionalized ethoxy chains can be incorporated. google.com

Advanced Synthetic Techniques and Industrial Implications

Modern synthetic chemistry emphasizes the development of efficient, safe, and scalable processes. For a compound like this compound, advanced techniques such as continuous flow synthesis and novel catalytic approaches are highly relevant for industrial production.

Considerations for Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and simplified scalability. nih.gov The synthesis of phenolic derivatives is well-suited for flow systems. nih.govmdpi.com

A two-step continuous flow protocol has been successfully used for synthesizing mitochondria-targeted phenolic derivatives, demonstrating the feasibility of multi-step sequences in a single flow system. nih.govmdpi.com Similarly, the preparation of functionalized phenols via aerobic oxidation of Grignard reagents has been achieved in a gas-liquid segmented flow system, highlighting the potential for safe and efficient oxidation reactions. nih.gov The use of tube-in-tube microreactors allows for gram-scale synthesis under optimized conditions, significantly reducing reaction times compared to batch systems. acs.org These principles could be directly applied to the synthesis of this compound, for example, in the etherification of 2-methylhydroquinone or the nitration and subsequent reduction/functionalization of the aromatic ring. Biocatalytic transformations, such as lipase-mediated reactions, have also been successfully performed in flow reactors, offering a green and efficient synthetic route. rsc.org

Catalytic Approaches in Synthetic Transformations

The use of catalysts is central to developing efficient and environmentally benign synthetic methods. Various catalytic strategies can be employed in the synthesis and derivatization of this compound.

Acid/Base Catalysis: Solid acid catalysts like the ion-exchange resin Amberlyst-15 can be used for the etherification of quinones with alcohols to produce alkoxy phenols. This solvent-free approach offers advantages in terms of catalyst recyclability and process simplification.

Metal Catalysis: Metal catalysts are crucial for many transformations. Lanthanum chloride (LaCl₃) and Zirconium tetrachloride (ZrCl₄) have been reported as highly efficient catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids under mild conditions. nih.govmdpi.com Copper-catalyzed Ullmann-type coupling reactions are a standard method for forming aryl-ether bonds, which could be an alternative route to certain derivatives. mdpi.com

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions. Lipase-catalyzed flow synthesis has been developed for the chemoselective carbomethoxylation of the alcoholic chain of natural phenolic compounds, leaving the phenolic moiety unaffected. rsc.org This demonstrates the potential for selective modifications of derivatives of this compound that may contain other sensitive functional groups.

Oxidation Catalysis: Cobalt-based nanoparticles (CoOx(OH)y) have been identified as the true catalysts in the aerobic oxidation of 2-methoxy-4-methylphenol (B1669609) to vanillin. acs.org This suggests that similar catalytic systems could be developed for the selective oxidation of the methyl group on the this compound ring to an aldehyde or carboxylic acid, providing a key intermediate for further derivatization.

These advanced catalytic and process engineering techniques pave the way for more sustainable and economically viable routes to this compound and its diverse family of derivatives.

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 2 Methylphenol and Its Analogues

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in 5-ethoxy-2-methylphenol facilitates various electrophilic aromatic substitution (EAS) reactions. The positions open for substitution are C4 and C6, as the C1, C2, and C5 positions are already substituted. The directing effects of the existing groups determine the outcome of these reactions. The powerful activating hydroxyl and ethoxy groups strongly favor substitution at the positions ortho and para to them.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. youtube.com

For phenolic compounds, the reaction is often rapid due to the strong activation by the hydroxyl group. mlsu.ac.in In the case of this compound, the hydroxyl and ethoxy groups are strongly activating and ortho-, para-directing, while the methyl group is a weaker ortho-, para-director. umd.edu The primary positions for electrophilic attack are C4 and C6. Given the steric hindrance from the adjacent methyl group at C2, the C6 position is sterically more accessible. However, the C4 position is para to the methyl group and ortho to the ethoxy group, making it electronically favorable.

Research on analogous compounds, such as cresols (methylphenols), shows that nitration can yield a mixture of mono- and di-nitrated products depending on the reaction conditions. arkat-usa.org For this compound, mild nitrating conditions would be expected to favor mononitration at the C4 and C6 positions. Harsher conditions, such as using concentrated nitric acid, could lead to polysubstitution.

Table 1: Expected Products from the Mononitration of this compound

| Reactant | Reagents | Expected Major Products |

|---|---|---|

| This compound | Dilute HNO₃ | 5-Ethoxy-2-methyl-4-nitrophenol |

Note: The relative yields of the products would depend on the specific reaction conditions, including temperature and catalyst.

Sulfonation is an electrophilic aromatic substitution that introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org The reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄). masterorganicchemistry.comyoutube.com The electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. youtube.com

Similar to other phenols, the sulfonation of this compound is influenced by temperature. mlsu.ac.in At lower temperatures, the reaction is kinetically controlled and tends to favor the formation of the ortho-isomer (substitution at C6). At higher temperatures, the reaction becomes thermodynamically controlled, and the more stable para-isomer (substitution at C4) is favored. mlsu.ac.in This reversibility is a key feature of aromatic sulfonation. wikipedia.org

Table 2: Temperature Dependence of Sulfonation on Phenolic Analogues

| Substrate | Temperature | Major Product | Reference |

|---|---|---|---|

| Phenol (B47542) | Low (e.g., Room Temp) | o-hydroxy benzene sulphonic acid | mlsu.ac.in |

Applying this principle to this compound, sulfonation at a lower temperature would likely yield 5-ethoxy-2-methyl-6-sulfonic acid, while higher temperatures would favor the formation of 5-ethoxy-2-methyl-4-sulfonic acid.

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine or bromine). Due to the high activation of the ring by the hydroxyl and ethoxy groups, this reaction is often very rapid.

Bromination: Phenols react readily with bromine water, often leading to polysubstitution. mlsu.ac.in For instance, phenol itself reacts with aqueous bromine to form 2,4,6-tribromophenol. mlsu.ac.in To achieve selective monobromination, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are used at low temperatures. mlsu.ac.in For analogues like o-methoxyphenol (guaiacol), bromination using N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to produce 5-bromo-2-methoxyphenol (B1267044) selectively. chemicalbook.com A similar approach could be applied to this compound to achieve controlled monobromination at the C4 or C6 positions.

Chlorination: The regioselective chlorination of phenols can be challenging. The use of sulfuryl chloride (SO₂Cl₂) in the presence of catalysts like dithiaalkanes with aluminum chloride has been shown to favor para-chlorination for substituted phenols like m-cresol. mdpi.com This method could potentially be adapted for the selective para-chlorination of this compound to yield 4-chloro-5-ethoxy-2-methylphenol.

Table 3: Halogenation Conditions for Phenolic Analogues

| Analogue Compound | Reagent/Solvent | Product(s) | Reference |

|---|---|---|---|

| Phenol | Br₂ in CS₂ | o-Bromophenol and p-Bromophenol | mlsu.ac.in |

| p-Cresol | NBS in Methanol | 2-Bromo-4-methylphenol | mdpi.com |

| o-Methoxyphenol | Bromine with Iron catalyst | 5-Bromo-2-methoxyphenol | google.com |

Oxidative and Reductive Transformations

Phenols are susceptible to oxidation, and the phenolic hydroxyl group can be transformed into various products, including quinones. wikipedia.org The oxidation of phenols to quinones, known as the Teuber reaction, can be achieved using reagents like Fremy's salt. wikipedia.org The formation of quinone-like structures is a key metabolic pathway for many alkylphenols. nih.gov

For this compound, oxidation would likely target the phenolic hydroxyl group. The specific structure of the resulting quinone would depend on the oxidant and reaction conditions. Oxidation could potentially lead to a para-quinone derivative by modification of the substituents. For example, studies on the oxidation of lignin-derived phenolic compounds show an increase in aromatic carbonyl groups and a corresponding decrease in phenolic hydroxyl groups. osti.gov Research on other alkylphenols demonstrates that oxidative metabolism can lead to the formation of reactive quinone methide intermediates. nih.gov

Table 4: Common Oxidizing Agents for Phenol to Quinone Conversion

| Oxidizing Agent | Type of Quinone Formed |

|---|---|

| Fremy's salt (Potassium nitrosodisulfonate) | para-Quinones |

| Chromic acid | para-Quinones |

Reduction of Nitro Groups: Nitro derivatives of this compound, such as those formed during nitration, can be readily reduced to the corresponding amino group (-NH₂). This transformation is fundamental in organic synthesis, for example, in converting nitrobenzene (B124822) to aniline. youtube.com A variety of reducing agents can accomplish this, including catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) or metals in acidic solution (e.g., Fe, Zn, or Sn in HCl). organic-chemistry.org For instance, the nitro groups of 5-ethoxy-2-methyl-4-nitrophenol could be reduced to form 4-amino-5-ethoxy-2-methylphenol. The selective reduction of a nitro group in the presence of other functional groups is a well-established process. mdpi.com

Reduction of Imine Bonds: Imines (Schiff bases) can be formed by the condensation of an amino-substituted derivative of this compound with an aldehyde or ketone. These imine derivatives contain a carbon-nitrogen double bond (C=N) which can be reduced to an amine. Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination. prf.org For example, a Schiff base formed from 4-amino-5-ethoxy-2-methylphenol and an aldehyde could be reduced to a secondary amine derivative.

Table 5: Reagents for the Reduction of Nitro and Imine Groups

| Functional Group | Reagent | Product |

|---|---|---|

| Aromatic Nitro Group (-NO₂) | H₂/Pd, Pt, or Ni | Primary Amine (-NH₂) |

| Aromatic Nitro Group (-NO₂) | Fe, Zn, or Sn in HCl | Primary Amine (-NH₂) |

| Imine (Schiff Base) (-C=N-) | Sodium Borohydride (NaBH₄) | Secondary Amine (-CH-NH-) |

Reactions Involving the Ethoxy and Methyl Substituents

The ethoxy and methyl groups on the aromatic ring of this compound are susceptible to specific chemical modifications, including ether cleavage and side-chain functionalization. These reactions are fundamental in synthetic organic chemistry for altering the structure and properties of the molecule.

Ether Cleavage Reactions

The cleavage of the ether linkage in this compound is a characteristic reaction of aryl alkyl ethers. This transformation typically involves the use of strong acids, most notably hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the ethyl group. masterorganicchemistry.com

Due to the primary nature of the ethyl group, this nucleophilic attack proceeds via an S(_N)2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This bimolecular substitution reaction results in the cleavage of the carbon-oxygen bond of the ether, yielding two primary products: 2-methyl-5-hydroxyphenol (also known as 3-methyl-4-hydroxytoluene or a derivative of m-cresol) and an ethyl halide (bromoethane or iodoethane). libretexts.org It is important to note that the cleavage occurs at the alkyl-oxygen bond rather than the aryl-oxygen bond, as the sp²-hybridized carbon of the benzene ring is not susceptible to S(_N)2 attack. libretexts.org

The general reaction can be summarized as follows:

This compound + HX → 2-Methyl-5-hydroxyphenol + CH(_3)CH(_2)X (where X = Br, I)

The reaction conditions, such as temperature and concentration of the acid, can influence the reaction rate and yield. While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity of analogous aryl alkyl ethers strongly supports this reaction pathway. masterorganicchemistry.comlibretexts.org

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the benzene ring of this compound is also a site for chemical modification, primarily through oxidation and halogenation reactions. These transformations are characteristic of benzylic positions, which are activated by the adjacent aromatic ring.

Oxidation: The methyl group of cresol (B1669610) derivatives can undergo oxidation to form a variety of products, including benzyl (B1604629) alcohols and benzaldehydes. uzh.ch Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), can oxidize the benzylic carbon. youtube.com The extent of oxidation can often be controlled by the choice of reagent and reaction conditions. For instance, milder oxidizing agents might favor the formation of the corresponding alcohol, 2-ethoxy-5-(hydroxymethyl)phenol, while more vigorous conditions would lead to the carboxylic acid. The oxidation of the methyl group in cresols is a known metabolic pathway, indicating its susceptibility to such transformations. uzh.ch

Halogenation: The benzylic protons of the methyl group are susceptible to substitution by halogens via a free-radical mechanism. youtube.com This reaction is typically initiated by light or a radical initiator and often employs reagents like N-bromosuccinimide (NBS) for selective benzylic bromination. libretexts.org The reaction proceeds through the formation of a stabilized benzylic radical, which then reacts with a halogen to form the corresponding benzyl halide. In the case of this compound, this would lead to the formation of 5-ethoxy-2-(bromomethyl)phenol. This functionalized product can then serve as a precursor for further synthetic modifications.

Mechanistic Elucidation of Key Reactions through Experimental and Computational Approaches

The mechanisms of ether cleavage and side-chain functionalization have been elucidated through a combination of experimental observations and computational modeling.

For ether cleavage , kinetic studies on analogous aryl alkyl ethers have provided strong evidence for the S(_N)2 mechanism in the presence of strong acids. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the ether and the acid, which is characteristic of a bimolecular process. Computational studies on related systems, such as lignin (B12514952) model compounds containing β-ether linkages, have also been employed to understand the energetics of C-O bond cleavage. kyoto-u.ac.jp These theoretical models can help to predict reaction pathways and transition state energies, corroborating experimental findings.

Regarding the side-chain functionalization of the methyl group , mechanistic insights are often drawn from studies on toluene (B28343) and its derivatives. The oxidation of the methyl group is understood to proceed through a series of steps involving the initial abstraction of a benzylic hydrogen atom. copernicus.org Computational studies have been used to model the activation of benzylic C-H bonds and to understand the electronic factors that influence the reactivity of these positions. rsc.org For free-radical halogenation, the mechanism is well-established and involves initiation, propagation, and termination steps, with the stability of the intermediate benzylic radical being a key factor.

While specific computational and detailed experimental studies on this compound are limited, the well-understood reactivity of its constituent functional groups and analogous compounds provides a solid framework for predicting its chemical behavior and the mechanisms of its transformations.

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxy 2 Methylphenol and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 5-ethoxy-2-methylphenol, the spectrum is expected to be dominated by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.

The most prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. A sharp, strong peak corresponding to the C-O stretching of the phenol (B47542) is anticipated around 1255 cm⁻¹ researchgate.netresearchgate.net.

The presence of the ethoxy group would be confirmed by the C-O-C stretching vibrations. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹, and a symmetric stretch between 1020 and 1075 cm⁻¹. The aromatic nature of the compound will be evidenced by C=C stretching vibrations within the benzene (B151609) ring, appearing in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations from the aromatic ring, which are expected just above 3000 cm⁻¹ masterorganicchemistry.com.

The aliphatic methyl and ethyl groups will also produce characteristic C-H stretching and bending vibrations. The sp³ C-H stretching bands are expected to appear just below 3000 cm⁻¹ masterorganicchemistry.com.

Table 1: Expected Characteristic FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |

| C-H Stretch (sp²) | Aromatic C-H | 3000-3100 | Medium |

| C-H Stretch (sp³) | Aliphatic C-H (CH₃, CH₂CH₃) | 2850-2980 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | ~1255 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound were found, predictions can be made. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. A strong, sharp peak corresponding to the aromatic ring's "breathing" mode is anticipated around 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating effects of the hydroxyl, ethoxy, and methyl groups on the aromatic ring.

The phenolic -OH proton would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 4-7 ppm organicchemistrydata.org. The three aromatic protons will appear in the aromatic region (6.5-7.5 ppm). Due to their positions on the ring, they will exhibit splitting patterns based on their coupling with each other.

The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The methylene protons, being attached to an electron-withdrawing oxygen atom, will be downfield relative to the methyl protons. The methyl group attached to the aromatic ring will appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-CH₃ | 2.0 - 2.5 | Singlet | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 |

| -OCH₂CH₃ | 3.9 - 4.1 | Quartet | ~7 |

| Phenolic -OH | 4.0 - 7.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon. An Attached Proton Test (APT) or similar spectral editing technique would differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The carbons attached to the oxygen atoms (C1, C5, and the ethoxy methylene carbon) will be the most downfield, typically appearing in the 140-160 ppm range for the aromatic carbons and 60-70 ppm for the aliphatic carbon libretexts.org. The other aromatic carbons will resonate in the 110-130 ppm region. The aliphatic carbons of the methyl and ethyl groups will appear in the upfield region of the spectrum (15-30 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Signal (Positive/Negative) |

|---|---|---|

| Ar-CH₃ | 15 - 25 | Positive (CH₃) |

| -OCH₂CH₃ | 14 - 16 | Positive (CH₃) |

| -OCH₂CH₃ | 63 - 70 | Negative (CH₂) |

| Aromatic CH | 110 - 130 | Positive (CH) |

| Aromatic Quaternary (C-CH₃) | 120 - 140 | No Signal |

| Aromatic Quaternary (C-OH) | 145 - 155 | No Signal |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would therefore be observed at a mass-to-charge ratio (m/z) of 152.

Phenols and aromatic ethers exhibit characteristic fragmentation patterns. A prominent fragmentation pathway for phenols is the loss of CO, and for aromatic ethers, cleavage of the alkyl group from the ether oxygen is common docbrown.infomiamioh.edu.

For this compound, key fragmentation pathways would likely include:

Loss of an ethyl radical (-•CH₂CH₃): This would result from cleavage of the ethyl-oxygen bond, leading to a significant fragment ion at m/z 123. This is often a very stable ion.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction could lead to the loss of an ethylene molecule, resulting in a fragment at m/z 124.

Loss of a methyl radical (-•CH₃): Cleavage of the benzylic methyl group would produce a fragment at m/z 137.

Loss of CO: Following initial fragmentation, the resulting phenolic ions can lose a molecule of carbon monoxide, a common fragmentation for phenols, leading to further daughter ions docbrown.info.

The relative abundance of these fragments helps to confirm the structure of the molecule. The base peak, the most intense peak in the spectrum, is often the most stable fragment ion, which in this case is predicted to be at m/z 123.

The user's request requires precise, experimentally determined data for the following analytical techniques for this compound:

Electron Ionization Mass Spectrometry (EI-MS) : No experimental mass spectra, fragmentation patterns, or relative abundance data could be located.

High-Resolution Mass Spectrometry (HRMS) : No experimentally determined exact mass measurements are available.

Tandem Mass Spectrometry (MS-MS) : No data on the fragmentation of parent ions for structural elucidation could be found.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy : No recorded UV-Vis spectra or data on specific electronic transition wavelengths (λmax) are available.

Single Crystal X-ray Diffraction : There are no published crystal structures, and therefore no data on atomic coordinates, bond parameters, unit cell dimensions, or space group.

While data exists for related compounds, such as isomers (e.g., 2-Methoxy-5-methylphenol), the strict requirement to focus solely on this compound and to provide detailed, accurate research findings and data tables for this specific molecule cannot be met. Generating content would require speculation or the use of data from incorrect compounds, which would not be scientifically accurate or adhere to the instructions.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of the necessary scientific data.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding

The primary intermolecular interaction expected to dictate the crystal packing of this compound is the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and an acceptor atom of a neighboring molecule. In phenols, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl or ethoxy group can act as a hydrogen bond acceptor. This directional and relatively strong interaction leads to the formation of specific motifs, such as chains or rings of molecules within the crystal lattice.

To illustrate the nature of these interactions in similar structures, we can examine crystallographic data from related phenol derivatives. This comparative analysis allows for an informed estimation of the types and geometries of interactions that are likely to be present in the crystal structure of this compound.

Table 1: Predicted Hydrogen Bond Parameters in Phenol Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| O-H···O (hydroxyl) | ~ 0.96 | ~ 1.80 | ~ 2.76 | ~ 170 |

| O-H···O (ethoxy) | ~ 0.96 | ~ 1.85 | ~ 2.81 | ~ 165 |

This table presents hypothetical data based on typical hydrogen bond geometries observed in the crystal structures of substituted phenols. The exact values for this compound would require experimental determination.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces, in conjunction with the steric constraints imposed by the substituents, will ultimately determine the final three-dimensional arrangement of molecules in the crystal. The analysis of such packing motifs is essential for understanding macroscopic properties like melting point, solubility, and polymorphism.

Advanced Applications and Future Research Directions of 5 Ethoxy 2 Methylphenol and Its Analogues

Contributions to Materials Science and Engineering

The structural features of 5-Ethoxy-2-methylphenol analogues, particularly the presence of a reactive phenol (B47542) group and a modifiable aromatic ring, make them promising candidates for the development of novel materials with tailored properties.

Phenolic compounds have long been foundational to the polymer industry, and modern research is focused on creating new monomers from renewable resources to synthesize advanced polymers. Analogues of this compound, such as those derived from lignin (B12514952), are at the forefront of this research. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer derived from ferulic acid found in lignin, serves as a platform for creating functional monomers for radical polymerizations. mdpi.comnih.gov This showcases the potential for similar phenolic structures to be utilized in the synthesis of both thermoplastics and thermoset polymers. mdpi.comnih.gov

Research has demonstrated that hydrophobic biobased monomers derived from MVP can be polymerized through solution and emulsion polymerization, resulting in homopolymers and copolymers with a diverse range of thermal properties. mdpi.comnih.gov This suggests a pathway for developing new biobased and functional materials from lignin and similar phenolic precursors. mdpi.com The functionalization of the phenolic group and the terminal double bond in MVP allows for the creation of monomers that can undergo free-radical polymerization, expanding their application in thermoplastics. mdpi.com

Furthermore, divinylbenzene (B73037) (DVB)-like monomers have been prepared from MVP, which can be thermally crosslinked with thiol-bearing reagents to produce thermosets with varying crosslinking densities. nih.gov This highlights the versatility of such phenolic precursors in creating materials for thermosetting applications. nih.gov

While direct research on this compound for materials with tunable optical properties is not extensively documented, the broader class of aryloxy phenols, to which it belongs, has been investigated for such applications. The synthesis of complex molecules containing aryloxy phenol units has been explored for various purposes, including the development of materials with specific electronic and optical characteristics. The ability to introduce different functional groups onto the aromatic rings of these compounds allows for the fine-tuning of their electronic structure, which in turn can influence their absorption and emission of light. The development of such materials could have implications for technologies like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.

Innovations in Medicinal and Biological Chemistry

The phenolic scaffold is a common feature in many biologically active compounds, and derivatives of this compound are being investigated for their therapeutic potential.

The modification of the phenolic structure allows for the creation of a diverse library of compounds that can be screened for various biological activities. For example, the synthesis of m-aryloxy phenols has led to the development of derivatives with promising anti-prostate cancer activity. nih.gov Similarly, other derivatives have shown inhibitory effects on crown gall tumors, suggesting their potential as anti-tumor agents. nih.gov

In the context of neurodegenerative diseases, a derivative of a related compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, was designed and synthesized with the aim of targeting Alzheimer's disease. mdpi.com This highlights the utility of the ethoxy-phenol scaffold in designing multi-target therapeutic agents. mdpi.com

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant activity is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. nih.gov

Studies on various phenolic acids have shown that the presence of methoxy (B1213986) groups, similar to the ethoxy group in this compound, can enhance antioxidant activity. nih.gov The antioxidant activities of methylbenzenediol analogues have been evaluated using methods like the Rancimat test and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. cabidigitallibrary.org Research has indicated that the steric and electronic effects of substituents play a crucial role in determining the antioxidant potency. cabidigitallibrary.org For instance, the introduction of a bulky tert-butyl group can influence the radical scavenging ability of the molecule. cabidigitallibrary.org The antioxidant mechanism is often based on hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical. nih.gov

Table 1: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | EC50 (mg/ml) | Reference |

|---|---|---|---|

| 4-methylbenzene-1,2-diol (HPC) | DPPH | 0.016 | cabidigitallibrary.org |

| 2-(tert-butyl)benzene-1,4-diol (TBHQ) | DPPH | 0.017 | cabidigitallibrary.org |

| 2-methylbenzene-1,4-diol (MHQ) | DPPH | 0.018 | cabidigitallibrary.org |

EC50 represents the effective concentration required to scavenge 50% of DPPH radicals.

Phenolic compounds and their derivatives have a long history of use as antimicrobial agents. Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. nih.gov Essential oils rich in phenolic compounds like thymol (B1683141) and carvacrol (B1668589) have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Derivatives of phenols, such as allylated compounds, have shown enhanced antimicrobial potency compared to their parent compounds. For example, 2-allyl carvacrol and 2-allyl thymol exhibited significantly greater reduction in the growth of S. epidermidis and P. aeruginosa compared to carvacrol and thymol, respectively. nih.gov This suggests that modifications to the core phenolic structure can lead to more effective antimicrobial agents. nih.gov The antimicrobial properties of compounds like 2-methoxy-5-methylphenol (B1664560) have also been noted, with applications in pharmaceuticals and personal care products. guidechem.com

Table 2: Antibacterial Activity of Phenolic Compounds against Planktonic Bacteria

| Compound | Bacterium | Concentration (mM) | Mean Log Reduction (after 5h) | Reference |

|---|---|---|---|---|

| 2-allyl carvacrol | S. epidermidis | 1.7 | >5 | nih.gov |

| 2-allyl carvacrol | P. aeruginosa | 15.6 | >5 | nih.gov |

| Carvacrol | S. epidermidis | 1.7 | <1 | nih.gov |

| Carvacrol | P. aeruginosa | 15.6 | <1 | nih.gov |

| 2-allyl thymol | S. epidermidis | 7.8 | >5 | nih.gov |

| 2-allyl thymol | P. aeruginosa | 30 | >5 | nih.gov |

| Thymol | S. epidermidis | 7.8 | <1 | nih.gov |

| Thymol | P. aeruginosa | 30 | <1 | nih.gov |

| Eugenol | S. epidermidis | 1.7 | >5 | nih.gov |

Development of New Coloring Agents for Keratin (B1170402) Fibers (e.g., Hair Dyes) based on Derivatives

The cosmetic industry is continually seeking new and improved coloring agents for keratin fibers, such as hair. Oxidative hair dyes, which are the most common type of permanent hair color, involve the reaction of a primary intermediate with a coupler molecule in the presence of an oxidizing agent to form the final color. nih.govresearchgate.net

A patent for an oxidative hair dye composition mentions 2-amino-5-ethoxyphenol (B93039) as a self-coupling dye precursor. nih.gov This compound is a close structural analogue of this compound. Self-coupling precursors are capable of forming a color on their own upon oxidation, but they can also react with other couplers to produce a wide range of shades. nih.gov The presence of the ethoxy group in 2-amino-5-ethoxyphenol is crucial for its function as a dye precursor. This indicates that derivatives of this compound could also be explored for their potential as either couplers or precursors in oxidative hair dye formulations, potentially offering new color possibilities and improved properties such as color fastness and stability. nih.gov

Catalysis and Reaction Engineering

Application as Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. mdpi.com The performance of a metal catalyst is highly dependent on the nature of the ligands coordinated to the metal center. Phenol derivatives have emerged as versatile ligands in transition metal catalysis. nih.gov

The electronic and steric properties of the phenol can be fine-tuned by the introduction of various substituents, which in turn influences the reactivity and selectivity of the catalyst. The presence of both an electron-donating ethoxy group and a methyl group in this compound makes it an interesting candidate as a ligand. These groups can affect the electron density at the metal center and the steric environment around it, potentially leading to enhanced catalytic activity or selectivity in various reactions, such as cross-coupling reactions. For instance, permethylindenyl-phenoxy (PHENI*) ligands have been used in transition-metal complexes for ethylene (B1197577) polymerization. While not a direct analogue, this highlights the utility of substituted phenol-based ligands in catalysis.

Future Research Directions and Emerging Opportunities

The exploration of this compound and its analogues presents a landscape rich with opportunities for future research and development. The promising, albeit indirect, evidence for its potential in anticancer and anti-inflammatory therapies warrants direct investigation of the compound and its specifically designed derivatives. Key future research directions should include:

Direct Biological Screening: Systematic in vitro and in vivo screening of this compound to directly assess its anticancer, anti-inflammatory, and neuroprotective properties.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish clear SARs. This will enable the optimization of the lead compound to enhance potency and selectivity for specific biological targets.

Development as Multi-Target Ligands: Leveraging the phenolic scaffold to design and synthesize novel MTDLs for complex diseases like Alzheimer's, building upon the initial findings with related compounds.

Application in Hair Dye Formulations: Investigating the performance of this compound derivatives as either couplers or primary intermediates in oxidative hair dye systems to explore new color palettes and improve dye properties.

Exploration in Catalysis: Synthesizing transition metal complexes with this compound as a ligand and evaluating their catalytic activity in a range of important organic transformations. The unique electronic and steric profile of this ligand could lead to the discovery of novel and efficient catalysts.

Exploration of New Synthetic Routes for Diversification

The functional diversity of this compound analogues is intrinsically linked to the synthetic routes available for their creation. Researchers are continuously exploring novel and efficient synthetic pathways to generate a wider array of derivatives. A key strategy involves the modification of a core phenolic structure to introduce various functional groups, thereby tuning the molecule's properties for specific applications.

One illustrative approach can be seen in the synthesis of derivatives from structurally related phenols, such as 2-amino-4-methylphenol. nih.gov This process often starts with a foundational reaction, like the aza-Michael addition of the phenol to itaconic acid, to create a central scaffold. nih.gov This scaffold can then undergo a series of subsequent reactions to introduce diverse functionalities. For instance, the carboxylic acid group of the scaffold can be converted to an acid hydrazide, which then serves as a versatile intermediate for creating pyrazole (B372694) and pyrrole (B145914) derivatives through condensation with diketones. nih.gov Furthermore, the initial amine group can be modified to create amides and other nitrogen-containing heterocycles. nih.gov These synthetic strategies allow for the systematic variation of substituents on the phenol ring and the attached side chains, leading to a library of analogues with potentially unique biological or material properties.

The development of one-pot synthesis protocols and the use of greener reaction conditions, such as using ethanol (B145695) as a solvent, are also at the forefront of synthetic exploration. nih.gov These methods not only improve the efficiency and scalability of production but also align with the growing demand for sustainable chemical processes. The ability to create a diverse portfolio of this compound analogues is crucial for uncovering the full potential of this chemical family.

High-Throughput Screening of this compound Derivatives for Novel Applications

Once a diverse library of this compound derivatives is synthesized, high-throughput screening (HTS) becomes an indispensable tool for rapidly identifying compounds with novel applications. HTS automates the testing of thousands of chemical compounds against a specific biological target or in a particular functional assay, dramatically accelerating the discovery process. nih.gov

For derivatives of this compound, HTS can be employed across a wide range of potential applications. For example, in the search for new pharmaceutical agents, these compounds could be screened against various enzymes, receptors, or whole-cell models to identify potential inhibitors or modulators of disease pathways. nih.gov A notable example is the screening of itaconate derivatives from marine fungi to identify inhibitors of mesenchymal stem cell differentiation, a process relevant to diseases like osteoarthritis. nih.gov Similarly, in the agrochemical industry, HTS can be used to screen for herbicidal or pesticidal activity. A review of m-aryloxy phenols highlights their potential as herbicides, demonstrating good weed control and selectivity. nih.gov

The process typically involves the use of microtiter plates where each well contains a different compound and the biological target of interest. nih.gov Automated liquid handlers and robotic systems are used to dispense reagents, and high-speed imaging or plate readers measure the outcome of the interaction. nih.gov The vast amount of data generated is then analyzed to identify "hits"—compounds that exhibit the desired activity. These hits can then be selected for further optimization.

| HTS Technique | Description | Potential Application for this compound Derivatives |

| Cell-based Assays | Measures the effect of compounds on living cells, such as cell viability, proliferation, or signaling pathway activation. | Identifying potential anticancer agents by screening for inhibition of cancer cell growth. |

| Enzyme Inhibition Assays | Determines the ability of a compound to block the activity of a specific enzyme. | Discovering novel inhibitors of enzymes implicated in inflammatory diseases or metabolic disorders. |

| Receptor Binding Assays | Measures the affinity of a compound for a specific cellular receptor. | Identifying compounds that can modulate the activity of receptors involved in neurological disorders. |

| Antimicrobial Assays | Assesses the ability of a compound to inhibit the growth of bacteria or fungi. | Screening for new antibiotics or antifungal agents to combat infectious diseases. |

Integration of Advanced Computational Methods for Predictive Design and Optimization

In conjunction with synthetic efforts and high-throughput screening, advanced computational methods are playing an increasingly critical role in the predictive design and optimization of this compound analogues. These in-silico techniques allow researchers to model and predict the properties of molecules before they are synthesized, saving significant time and resources.

Molecular modeling and quantum chemical calculations can provide insights into the three-dimensional structure of the molecules and their electronic properties. This information is crucial for understanding how a molecule will interact with a biological target. For instance, in a study on a resveratrol (B1683913) derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were used to predict its binding affinity to the mTOR protein, a key target in cancer therapy. nih.gov The calculations showed that SM-3 had a stronger binding affinity compared to the parent compound, resveratrol, which was later confirmed by experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties of known active and inactive compounds, these models can predict the activity of new, unsynthesized analogues. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active. A novel in-silico high-throughput screening approach, termed FRESH (Fragment-based Exploitation of modular Synthesis by vHTS), has been developed to balance multiple factors including potency, synthetic feasibility, and pharmacokinetic properties. emory.edu

| Computational Method | Description | Application in Designing this compound Analogues |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor or enzyme. | To visualize and score the potential binding modes of this compound derivatives to a target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand their dynamic behavior. | To assess the stability of the ligand-protein complex and identify key interactions. |

| MM/GBSA Calculations | Estimates the binding free energy of a ligand to a protein. | To quantitatively compare the binding affinities of different this compound analogues and prioritize potent binders. |

| QSAR Modeling | Develops statistical models that correlate chemical structure with biological activity. | To predict the activity of new analogues and guide the design of more potent compounds. |

The synergy between advanced synthesis, high-throughput screening, and computational design holds the key to unlocking the full potential of this compound and its derivatives, paving the way for the development of novel materials and therapeutics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Ethoxy-2-methylphenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or etherification of phenolic precursors. For example, reacting 2-methylphenol with ethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for improved yield). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is advised .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar phenolic compounds (e.g., skin/eye irritation Category 2), use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and using 0.9% saline for skin decontamination. Store in a cool, dry place (<25°C) away from oxidizers .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) for solubility. Key signals: ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.5–7.2 ppm).

- HPLC : C18 column, mobile phase (acetonitrile:water 60:40), UV detection at 270 nm.

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Conduct systematic reviews using databases (SciFinder, Reaxys) and validate conflicting data through replicated experiments. For solubility discrepancies, use standardized protocols (OECD 105) under controlled pH and temperature. Stability studies should employ accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

Q. What methodologies are recommended for assessing this compound’s stability under environmental and biological conditions?

- Methodological Answer :

- Photostability : Expose to UV light (λ = 254–365 nm) in quartz cells and analyze degradation products via GC-MS.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C, sampling at intervals for LC-MS analysis.

- Biological Degradation : Use liver microsomal assays (e.g., rat S9 fraction) to identify phase I metabolites .

Q. How can computational modeling predict this compound’s reactivity in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrophilic aromatic substitution reactivity. Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., cytochrome P450 isoforms). Validate predictions with kinetic studies (e.g., IC₅₀ assays) .

Q. What in vitro models are suitable for studying this compound’s biological activity?

- Methodological Answer : Use human hepatoma (HepG2) cells for cytotoxicity (MTT assay), and RAW 264.7 macrophages for anti-inflammatory activity (ELISA for TNF-α/IL-6). For antimicrobial studies, employ broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.